1,2,3,7,8,9-Hexachlorodibenzodioxin is a polychlorinated dibenzodioxine.
1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin (CDD) isomer. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents. They are also persistent organic pollutants (POPs), thus their production is regulated in most areas. Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires. (L177, L178)
1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin
CAS No.: 19408-74-3
Cat. No.: VC21352782
Molecular Formula: C12H2Cl6O2
Molecular Weight: 390.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 19408-74-3 |
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Molecular Formula | C12H2Cl6O2 |
Molecular Weight | 390.9 g/mol |
IUPAC Name | 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin |
Standard InChI | InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-12-6(19-5)2-4(14)8(16)10(12)18/h1-2H |
Standard InChI Key | LGIRBUBHIWTVCK-UHFFFAOYSA-N |
SMILES | C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl |
Canonical SMILES | C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl |
Melting Point | 469 to 471 °F (NTP, 1992) 243-244 °C |
Chemical Identity and Structure
Basic Identification
1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is a polychlorinated dibenzo-p-dioxin with six chlorine atoms positioned at the 1, 2, 3, 7, 8, and 9 carbon positions of the dibenzo-p-dioxin molecular structure. It is identified by the Chemical Abstracts Service (CAS) registry number 19408-74-3 . This particular dioxin isomer is one of several hexachlorinated dibenzo-p-dioxin congeners, distinguished from others by its specific chlorination pattern.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature, including:
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1,2,3,7,8,9-HCDD
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1,2,3,7,8,9-HXCDD
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2,3,4,6,7,8-HCDD
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Dibenzo-para-dioxin,hexachloro-
Chemical Formula and Structure
1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin has the molecular formula C₁₂H₂Cl₆O₂ with a molecular weight of 390.86 g/mol . The structure consists of two benzene rings connected by two oxygen bridges, forming a dibenzo-p-dioxin skeleton with six chlorine substituents at positions 1, 2, 3, 7, 8, and 9.
Physical and Chemical Properties
Physical Characteristics
1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin appears as a light pink to white/off-white crystalline solid under standard conditions . Its physical state and appearance are consistent with other highly chlorinated aromatic compounds of similar structure.
Physicochemical Properties
The compound exhibits several notable physicochemical properties that influence its environmental behavior and toxicological profile. Table 1 summarizes these properties:
Table 1: Physicochemical Properties of 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin
Property | Value | Notes |
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Melting Point | 243.5°C | High melting point typical of crystalline dioxins |
Boiling Point | 475.35°C | Rough estimate; indicates low volatility |
Density | 1.8350 g/cm³ | Estimated value |
Refractive Index | 1.6710 | Estimated value |
Solubility | Slightly soluble in chloroform and ethyl acetate (when heated) | Generally poor water solubility |
Appearance | White to off-white solid | Sometimes described as light pink crystalline |
The compound's high melting and boiling points indicate significant molecular stability and low volatility at ambient conditions . Its limited solubility profile, particularly its insolubility in water, contributes to its environmental persistence and bioaccumulation potential.
Chemical Stability and Reactivity
1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin demonstrates remarkable chemical stability under normal laboratory conditions. Solutions containing this compound may exhibit sensitivity to light, with methanol solutions degrading upon exposure to sunlight or ultraviolet radiation . This photosensitivity represents one of the few natural degradation pathways for this otherwise persistent compound.
Toxicological Profile
Toxicity Classification
1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin belongs to the broader class of polychlorinated dibenzodioxins (PCDDs), which are known for their significant toxicity. This particular congener is classified as a toxic polychlorinated dibenzo-p-dioxin that has been detected in food sources including domestic meat and poultry . Its toxicity profile warrants significant concern from public health and environmental perspectives.
Carcinogenicity Studies
Extensive research has investigated the carcinogenic potential of 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin, often in mixture with other dioxin congeners. Notable studies include those conducted by the National Toxicology Program (NTP), which evaluated a 1:2 mixture of 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin and 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin .
In these studies, Osborne-Mendel rats and B6C3F1 mice were administered the mixture via gavage twice weekly for 104 weeks. Treatment doses were 0, 1.25, 2.5, or 5.0 μg/kg/week for rats and male mice, while female mice received 0, 2.5, 5, or 10 μg/kg/week . Results from these investigations revealed significant dose-related toxicity and carcinogenic effects:
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Dose-related depression in mean body weight gain was observed in both male and female rats
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Toxic hepatitis characterized by degenerative liver changes and necrosis occurred in both rats and mice
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Significant dose-related increases in hepatocellular carcinomas or neoplastic nodules were observed in male rats
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Female rats exhibited significantly increased incidence of hepatocellular carcinomas, nodules, and adenomas at medium and high doses
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Male and female mice demonstrated dose-related increases in hepatocellular carcinomas and adenomas
Environmental Fate and Biotransformation
Environmental Persistence
1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin demonstrates significant environmental persistence due to its chemical stability and limited degradation pathways. The compound's insolubility in water further contributes to its environmental persistence and bioaccumulation potential in fatty tissues of organisms .
Analytical Methods and Detection
Chemical Derivatives for Analysis
Mass spectrometric analysis of 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin and related compounds often involves derivatization to enhance detection sensitivity and specificity. Common derivatization agents include:
These derivatization approaches facilitate the identification of dioxins and their metabolites by producing characteristic mass spectral patterns that can be compared with authentic standards.
Regulatory Status and Public Health Significance
Regulatory Classification
1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is subject to regulatory oversight due to its toxicity and environmental persistence. The compound is listed in various regulatory databases, including:
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EPA Substance Registry System as "1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (19408-74-3)"
These regulatory listings facilitate monitoring and control of this potentially hazardous substance.
Public Health Implications
The detection of 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin in domestic meat and poultry raises significant public health concerns . The compound's carcinogenic potential, as demonstrated in animal studies , suggests possible human health risks from dietary exposure. The persistent nature and bioaccumulation potential of this compound further amplify these concerns, particularly for populations with high consumption of animal products that may contain trace amounts of this contaminant.
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